

biological pathways modulated by MS049

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Compound of Interest

Compound Name: MS049

Cat. No.: B10764883

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An In-depth Technical Guide on the Biological Pathways Modulated by **MS049**

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS049 is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6)[1][2][3][4]. As a chemical probe, **MS049** is an invaluable tool for elucidating the biological functions and therapeutic potential of these enzymes. PRMTs are crucial regulators of cellular processes, catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. The dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive targets for drug discovery[1][3]. This guide provides a comprehensive overview of the biological pathways modulated by **MS049**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades involved.

Core Mechanism of Action

MS049 exerts its biological effects through the direct inhibition of PRMT4 and PRMT6. This inhibition prevents the asymmetric dimethylation of key protein substrates, leading to downstream effects on gene transcription and cellular signaling. A negative control compound, **MS049N**, which is inactive in biochemical and cellular assays, is available for chemical biology studies to distinguish on-target from off-target effects[2][3].

Quantitative Data

The following tables summarize the key quantitative metrics for **MS049**'s inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Potency of **MS049**

Target	IC50 (nM)
PRMT4	34 ± 10[2][5][6]
PRMT6	43 ± 7[2][5][6]

Table 2: Cellular Activity of **MS049** in HEK293 Cells

Cellular Marker	IC50 (µM)	Assay Duration
H3R2me2a Reduction	0.97 ± 0.05[2][5][6]	20 hours
Med12-Rme2a Reduction	1.4 ± 0.1[6]	72 hours

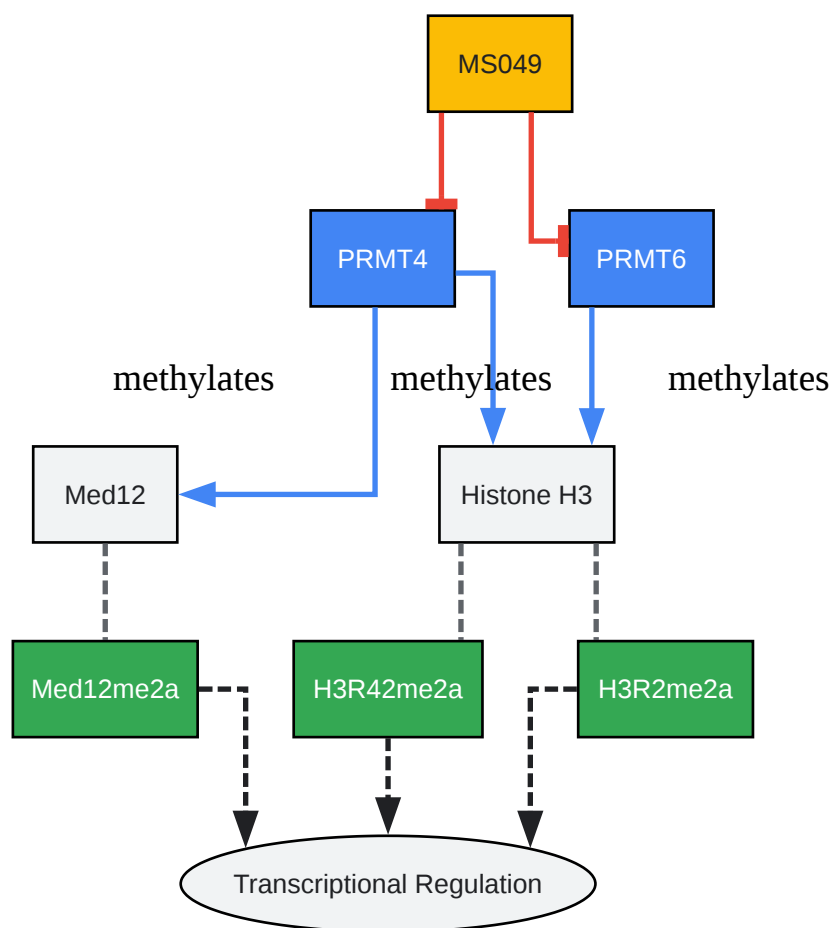
Table 3: Selectivity Profile of **MS049**

Enzyme	Selectivity over PRMT4/6
PRMT8	>30-fold[2]
PRMT1	>300-fold[2]
PRMT3	>300-fold[2]

Signaling Pathways Modulated by **MS049**

Inhibition of Histone and Non-Histone Protein Methylation

The primary molecular consequence of **MS049** treatment is the reduced methylation of PRMT4 and PRMT6 substrates. This includes histone H3 at arginine 2 (H3R2) and arginine 42 (H3R42), and the non-histone protein Mediator Complex Subunit 12 (Med12)[1][5][6][7][8]. The methylation of these substrates plays a critical role in transcriptional regulation.

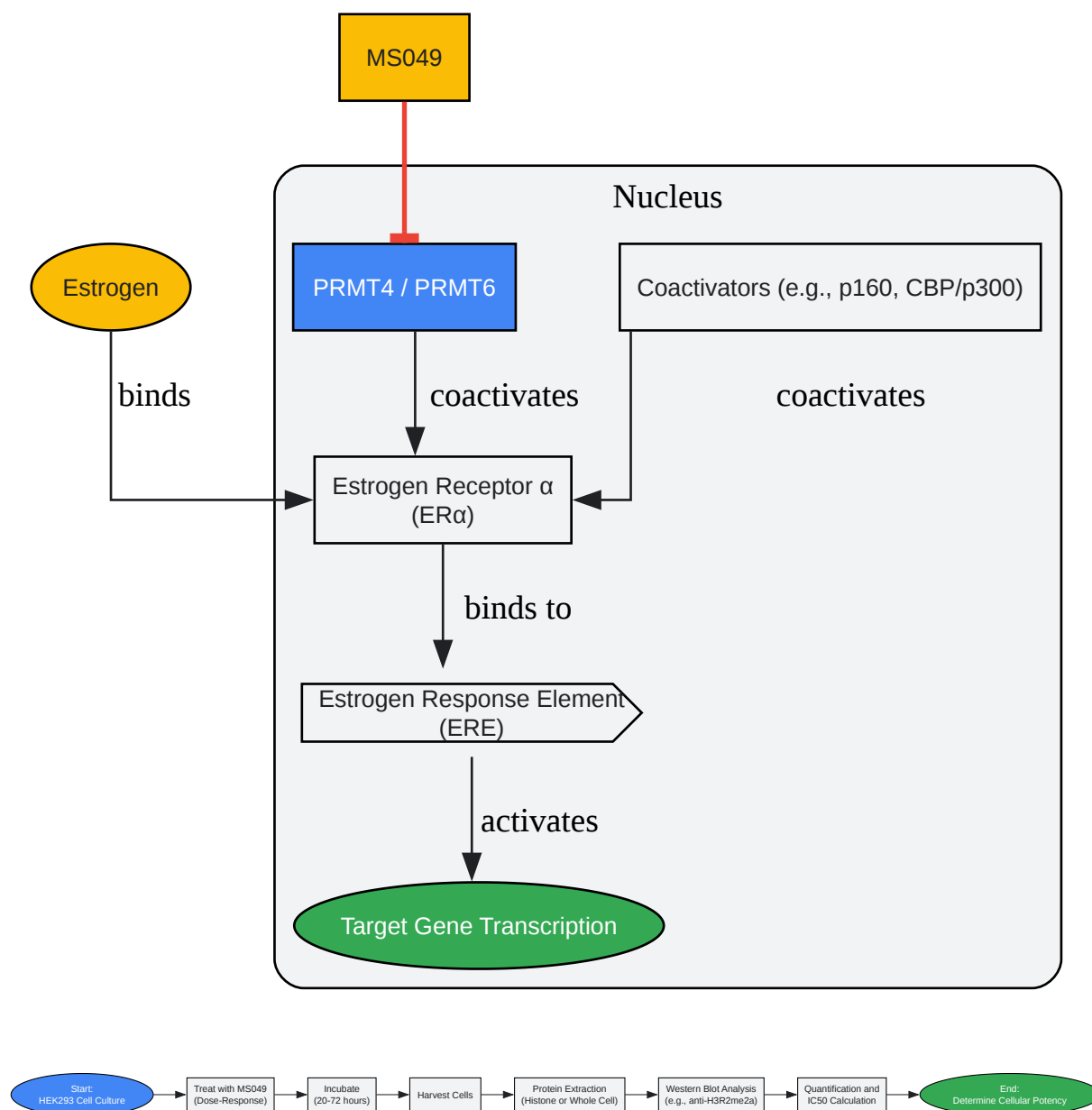


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Fig. 1: Direct inhibitory action of **MS049**.

Modulation of Estrogen Receptor Signaling

PRMT4 and PRMT6 are known to act as coactivators for nuclear receptors, including the estrogen receptor alpha (ER α)[3]. They have a synergistic effect in stimulating ER α -dependent transcription. By inhibiting PRMT4 and PRMT6, **MS049** can attenuate the transcriptional activity of ER α , a key driver in certain types of breast cancer.



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